Methoxyvone

Description

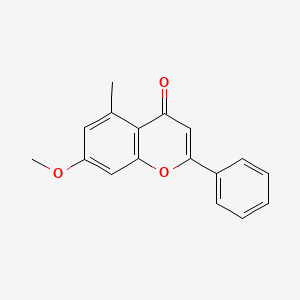

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-5-methyl-2-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-11-8-13(19-2)9-16-17(11)14(18)10-15(20-16)12-6-4-3-5-7-12/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETSDIPTVSZMLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methoxyvone: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the publicly available information regarding 5-methyl-7-methoxy-isoflavone (Methoxyvone). It is intended for informational purposes for a scientific audience and does not constitute an endorsement or validation of the claims made about this compound. The scientific evidence supporting the purported anabolic and performance-enhancing effects of this compound in humans is limited and contested.

Executive Summary

5-methyl-7-methoxy-isoflavone, a synthetic isoflavone commonly marketed as this compound, has been positioned in the dietary supplement market as a non-steroidal anabolic agent. Proponents claim it enhances lean muscle mass, promotes protein synthesis, and reduces cortisol levels without the androgenic side effects of traditional anabolic steroids. However, a thorough review of the scientific literature reveals a significant disconnect between marketing claims and robust clinical evidence. While some preliminary and unpublished studies have suggested potential benefits, rigorous, peer-reviewed research has largely failed to substantiate these claims. This technical guide provides a comprehensive overview of the proposed mechanisms of action for this compound, drawing on the limited direct research and comparative analysis with structurally related isoflavones like ipriflavone. We will delve into the putative signaling pathways, present the available quantitative data, and outline the experimental methodologies cited in the literature.

Proposed Mechanisms of Action

The purported anabolic effects of this compound are attributed to several potential, though not definitively proven, mechanisms of action. These are largely based on its chemical structure as an isoflavone and preliminary in vitro and animal studies.

Protein Synthesis and Anabolism

A primary claim is that this compound directly stimulates protein synthesis and promotes a net anabolic state in muscle tissue. This is said to be achieved through increased nitrogen retention.[1] The underlying molecular pathway for this proposed action has not been elucidated in peer-reviewed literature. It is hypothesized to function independently of androgen receptors, thus avoiding steroidal side effects.

Cortisol Regulation

This compound is suggested to possess anti-catabolic properties by reducing circulating cortisol levels.[1][2] High cortisol levels are associated with muscle protein breakdown. By potentially inhibiting cortisol, this compound could shift the physiological balance towards anabolism. The precise mechanism of this purported cortisol-lowering effect remains undefined.

Aromatase Inhibition

Another proposed mechanism is the inhibition of the aromatase enzyme.[3][4] Aromatase is responsible for the conversion of testosterone to estrogen. By inhibiting this enzyme, this compound could theoretically increase testosterone levels, leading to enhanced anabolic activity.

Nuclear Factor-kappa B (NF-κB) Inhibition

This compound has been identified as an inhibitor of NF-κB.[3][4] The NF-κB signaling pathway is a key regulator of inflammation and has been implicated in muscle catabolism under certain conditions. Inhibition of NF-κB could therefore contribute to a more favorable environment for muscle growth and repair.

Comparison with Ipriflavone: Bone Metabolism

This compound is a chemical derivative of ipriflavone, a synthetic isoflavone studied for its effects on bone metabolism.[5][6] Ipriflavone is known to inhibit bone resorption by acting on osteoclasts and may promote the activity of bone-forming osteoblasts.[7][8] While this compound is primarily marketed for muscle growth, its structural similarity to ipriflavone suggests a potential, though unexplored, role in bone metabolism. Ipriflavone's mechanisms include modulating the RANKL signaling pathway and potentially interacting with estrogen receptors in bone tissue.[7]

Quantitative Data Summary

The available quantitative data for this compound's efficacy is sparse and largely derived from studies with methodological limitations.

| Study Type | Subject(s) | Dosage | Duration | Key Findings | Source |

| Placebo-controlled trial (unpublished abstract) | 14 resistance-trained men | 800 mg/day | 8 weeks | No significant effect on body weight, BMI, bone mineral content, or isokinetic peak force. A 1.3 kg increase in fat-free mass (determined by DEXA) was observed in the this compound group compared to a 0.1 kg change in the placebo group, leading to a significant reduction in body fat percentage. | [9][10] |

| Placebo-controlled trial | Resistance-trained males | Not specified | Not specified | Failed to show any benefits from supplementation. | [5] |

| Placebo-controlled trial | Athletes | 800 mg/day | 8 weeks | Significantly greater increase in muscle mass compared to placebo. (Note: This study was published in a journal supplement, not a peer-reviewed article). | [5] |

| In vitro study | HCT116 colon cancer cells | 10-40 μM | 7 days | Inhibited colony formation by 55.3% at a concentration of 40 μM. | [3] |

Experimental Protocols

Detailed experimental protocols for this compound research are not widely available in the peer-reviewed literature. The following represents a generalized methodology based on the available study descriptions.

Human Clinical Trial for Athletic Performance (Generalized)

-

Objective: To evaluate the effect of this compound supplementation on body composition, strength, and hormonal profiles in resistance-trained individuals.

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Participants: Healthy, resistance-trained males, often college-aged.

-

Intervention: Participants are randomly assigned to receive either this compound (e.g., 800 mg/day) or a placebo for a specified duration (e.g., 8 weeks).

-

Concomitant Activities: All participants engage in a standardized resistance training program for the duration of the study.

-

Outcome Measures:

-

Body Composition: Assessed using methods such as dual-energy X-ray absorptiometry (DEXA) to measure lean body mass, fat mass, and bone mineral density.

-

Strength and Performance: Evaluated through one-repetition maximum (1-RM) testing on exercises like the bench press and squat, and potentially isokinetic dynamometry.

-

Hormonal Analysis: Blood samples are collected at baseline and at the end of the study to measure levels of testosterone, cortisol, and other relevant hormones.

-

Dietary Monitoring: Participants may be required to maintain dietary logs to ensure consistent nutritional intake.

-

-

Statistical Analysis: Data from the this compound and placebo groups are compared using appropriate statistical tests (e.g., t-tests, ANOVA) to determine any significant differences.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the proposed, though not definitively proven, mechanisms of action and a typical experimental workflow for studying this compound.

Caption: Proposed mechanisms of this compound action.

Caption: Generalized experimental workflow.

Conclusion and Future Directions

The assertion that this compound is an effective anabolic agent in humans is not well-supported by rigorous, peer-reviewed scientific evidence. The proposed mechanisms of action, including aromatase inhibition, NF-κB inhibition, and cortisol reduction, are largely theoretical and lack in vivo human data for confirmation. While it is structurally related to ipriflavone, which has known effects on bone metabolism, the anabolic effects of this compound on muscle tissue remain unproven. Future research should focus on well-controlled clinical trials with detailed molecular analysis to elucidate whether this compound has any true physiological effects and, if so, to define its mechanism of action. Until such research is conducted, the scientific community should view claims of its efficacy with considerable skepticism.

References

- 1. gigasnutrition.com [gigasnutrition.com]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-Methyl-7-methoxyisoflavone - MedChem Express [bioscience.co.uk]

- 5. Methoxyisoflavone as a dietary supplement | Research Starters | EBSCO Research [ebsco.com]

- 6. Ipriflavone: pharmacological properties and usefulness in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Ipriflavone? [synapse.patsnap.com]

- 8. What is Ipriflavone used for? [synapse.patsnap.com]

- 9. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methoxyvone: A Technical Guide to 5-Methyl-7-methoxyisoflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyvone, chemically known as 5-Methyl-7-methoxyisoflavone, is a synthetic isoflavone that has garnered attention for its purported anabolic and anti-catabolic properties. Marketed primarily as a bodybuilding supplement, it is claimed to enhance protein synthesis, promote lean muscle mass, and aid in recovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and reported biological activities of this compound. It includes detailed experimental protocols for key assays and visual representations of its proposed signaling pathways to facilitate further research and development.

Chemical Identity and Physicochemical Properties

This compound is a derivative of isoflavone with a methyl group at the C5 position and a methoxy group at the C7 position of the chromen-4-one core.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Common Name | This compound |

| Systematic IUPAC Name | 7-Methoxy-5-methyl-3-phenyl-4H-1-benzopyran-4-one |

| Synonyms | 5-Methyl-7-methoxyisoflavone, Methoxyisoflavone |

| CAS Number | 82517-12-2[1][2][3][4] |

| Molecular Formula | C₁₇H₁₄O₃[1][2][3][4] |

| Molecular Weight | 266.29 g/mol [1][2][5] |

| SMILES | CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=CC=C3)OC |

| InChI | InChI=1S/C17H14O3/c1-11-8-13(19-2)9-15-16(11)17(18)14(10-20-15)12-6-4-3-5-7-12/h3-10H,1-2H3 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | White to off-white solid/crystalline powder.[1][6][7] | ChemicalBook, ChemicalBook |

| Melting Point | 116-120 °C[1][6][7] | ChemicalBook, ChemicalBook |

| Boiling Point | 349.5 °C (estimated)[1] | ChemicalBook |

| Solubility | Soluble in DMSO.[4] Slightly soluble in Chloroform and Methanol (sonication may be required).[1] Insoluble in water.[6] | Cayman Chemical, ChemicalBook, ChemicalBook |

| Storage | Store at -20°C for long-term stability (≥ 4 years).[4] Can be stored under inert gas (nitrogen or argon) at 2-8°C.[1] | Cayman Chemical, ChemicalBook |

Biological Activities and Mechanism of Action

This compound is primarily recognized for its alleged benefits in sports nutrition, although clinical evidence remains limited and contested.[3] The proposed mechanisms of action center around its anabolic and anti-catabolic effects. Additionally, it has demonstrated potential as an anti-cancer agent in preclinical studies.

Anabolic and Anti-catabolic Effects

This compound is purported to promote muscle growth and prevent muscle breakdown through several mechanisms:

-

Enhanced Protein Synthesis: It is believed to support protein synthesis, a fundamental process for muscle repair and hypertrophy.[8]

-

Cortisol Reduction: this compound may help lower levels of cortisol, a catabolic hormone that can impede muscle growth and recovery.[8][9]

-

Increased Nutrient Retention: Some reports suggest it increases the retention of nitrogen, potassium, calcium, and phosphorous, creating a favorable anabolic environment.[6]

However, a study on resistance-trained males did not find significant effects on training adaptations, strength, or muscle mass.[10]

Aromatase Inhibition

This compound is reported to inhibit the enzyme aromatase, which is responsible for the conversion of androgens to estrogens.[2][11] This activity could theoretically contribute to a more favorable hormonal environment for muscle growth.

Anti-inflammatory and Anti-cancer Activity

-

NF-κB Inhibition: this compound has been identified as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][11] The NF-κB pathway is a key regulator of inflammation and is often dysregulated in cancer.

-

Inhibition of Cancer Cell Proliferation: this compound has been shown to inhibit the clonogenic survival of HCT116 human colon cancer cells at concentrations of 10, 20, and 40 µM.[4]

Signaling Pathways and Workflows

To visualize the proposed mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Experimental Protocols

Synthesis of 5-Methyl-7-methoxyisoflavone

The synthesis of 5-Methyl-7-methoxyisoflavone can be achieved through various organic synthesis routes. A general approach involves the reaction of a substituted deoxybenzoin with a suitable cyclizing agent. A patented method describes the preparation of different crystalline forms from a methanol solvate.[12]

Preparation of Crystal Form A:

-

Dissolve a sample of 5-Methyl-7-methoxyisoflavone in methanol at room temperature (15-25 °C) until fully dissolved.

-

Maintain the temperature at 45 °C and remove the solvent via vacuum filtration or rotary evaporation to dryness.

-

The resulting solid is then dried to yield crystal form A of 5-Methyl-7-methoxyisoflavone.[12]

Clonogenic Survival Assay with HCT116 Cells

This assay determines the long-term proliferative capacity of cells after exposure to a cytotoxic agent.

Materials:

-

HCT116 human colorectal carcinoma cell line

-

McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

-

This compound stock solution (dissolved in DMSO)

-

6-well tissue culture plates

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Fixative solution (100% methanol)

-

Staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Seed HCT116 cells into 6-well plates at a density of 200-1000 cells per well. The exact number should be optimized to yield 50-150 colonies in the control wells.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Aspirate the medium from the wells and replace it with the medium containing different concentrations of this compound (e.g., 0, 10, 20, 40 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

-

Colony Formation: Return the plates to the incubator and allow them to incubate for 10-14 days, or until visible colonies are formed.

-

Fixation and Staining:

-

Aspirate the medium and gently wash the wells twice with PBS.

-

Fix the colonies by adding 1 mL of 100% methanol to each well and incubating for 10-15 minutes.

-

Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well. Incubate at room temperature for 15-30 minutes.

-

-

Washing and Drying: Gently wash the plates with tap water to remove excess stain and allow them to air dry completely.

-

Colony Counting: Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.

-

Data Analysis:

-

Plating Efficiency (PE): PE = (Number of colonies formed in control / Number of cells seeded in control) x 100%

-

Surviving Fraction (SF): SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))

-

Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.

-

Conclusion

This compound (5-Methyl-7-methoxyisoflavone) is a synthetic isoflavone with purported anabolic, anti-catabolic, and anti-inflammatory properties. While it is a popular ingredient in sports nutrition supplements, robust clinical evidence supporting its efficacy in humans is lacking. Preclinical studies suggest potential mechanisms of action including aromatase inhibition, NF-κB pathway inhibition, and induction of cancer cell death. The provided technical information, including detailed protocols and pathway diagrams, serves as a resource for researchers and professionals in the fields of drug discovery and development to further investigate the therapeutic potential of this compound. Further rigorous scientific investigation is necessary to validate the claimed biological effects and to elucidate the precise molecular mechanisms of this compound.

References

- 1. 5-Methyl-7-methoxyisoflavone price,buy 5-Methyl-7-methoxyisoflavone - chemicalbook [chemicalbook.com]

- 2. 5-Methyl-7-methoxyisoflavone - MedChem Express [bioscience.co.uk]

- 3. 5-Methyl-7-methoxyisoflavone - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. 5-Methyl-7-methoxyisoflavone | C17H14O3 | CID 2734290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is 5-methyl-7-methoxyisoflavone?_Chemicalbook [chemicalbook.com]

- 7. 5-Methyl-7-methoxyisoflavone with CAS 82517-12-2 - Chemical Supplier Unilong [unilongindustry.com]

- 8. nbinno.com [nbinno.com]

- 9. gigasnutrition.com [gigasnutrition.com]

- 10. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. CN101591324B - Three crystal forms of 5-methyl-7-methoxyisoflavone, its preparation method, its pharmaceutical composition and application - Google Patents [patents.google.com]

5-Methyl-7-Methoxyisoflavone: A Scientific Whitepaper on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-7-methoxyisoflavone, a synthetic isoflavone, has been marketed as a dietary supplement with purported anabolic and anti-catabolic properties. This technical guide provides an in-depth review of the available scientific literature concerning its biological activity. While claims of increased muscle mass, reduced body fat, and hormonal modulation are prevalent in marketing materials, a critical evaluation of peer-reviewed evidence reveals a significant disparity. This document summarizes the existing in vitro and in vivo data, details relevant experimental methodologies, and visualizes key metabolic and signaling pathways. The findings indicate a lack of robust clinical evidence to support the ergogenic claims, with the most rigorous human trial showing no significant effects on body composition or hormonal status. However, preclinical data on related compounds suggest potential mechanisms of action, including aromatase inhibition, modulation of the NF-κB pathway, and influence on cortisol production, which warrant further investigation.

Introduction

5-Methyl-7-methoxyisoflavone is a synthetic derivative of the isoflavone class of phytoestrogens. Structurally, it features a methyl group at the C5 position and a methoxy group at the C7 position of the isoflavone backbone.[1] Marketed primarily to the bodybuilding and athletic communities, it is often purported to be a non-steroidal anabolic agent that promotes muscle growth, enhances recovery, and reduces cortisol levels without the side effects associated with anabolic steroids.[2][3] These claims are largely based on a 1979 patent that described anabolic effects of isoflavone derivatives in livestock, and on extrapolations from the known biological activities of other flavonoids.[4] This whitepaper aims to critically assess these claims by examining the available scientific evidence.

In Vitro Biological Activity

Direct in vitro studies on 5-methyl-7-methoxyisoflavone are limited. However, research on structurally related compounds provides insights into its potential biological activities.

Anticancer Activity

One study has reported that 5-methyl-7-methoxyisoflavone can inhibit the growth of human colon cancer cells.[5]

Table 1: In Vitro Anticancer Activity of 5-Methyl-7-methoxyisoflavone

| Cell Line | Assay Type | Concentration | Result |

| HCT116 | Colony Formation | 40 µM | 55.3% inhibition[5] |

Aromatase Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogens. Its inhibition is a strategy for the treatment of estrogen-dependent cancers and is also claimed to increase testosterone levels. While direct inhibition data for 5-methyl-7-methoxyisoflavone is lacking, a study on related methylated flavones provides relevant data. 5,7-dimethoxyflavone, which is structurally similar, was found to be a very weak inhibitor of aromatase compared to its unmethylated counterpart, chrysin.[2]

Table 2: Aromatase Inhibition by Structurally Related Flavonoids

| Compound | IC50 (µM) |

| 5,7-dimethoxyflavone | 123[2] |

| Chrysin (5,7-dihydroxyflavone) | 4.2[2] |

| 7-methoxyflavone | 9[2] |

| 7-hydroxyflavone | 0.51[2] |

NF-κB Inhibition

The transcription factor NF-κB is a key regulator of inflammation. Some flavonoids are known to inhibit the NF-κB signaling pathway. A study on the closely related compound 7-methoxyisoflavone demonstrated its ability to inhibit the NF-κB pathway in human umbilical vein endothelial cells (HUVECs) by preventing the translocation of the p65 subunit to the nucleus.[6]

Proposed NF-κB Inhibition Pathway

Caption: Proposed mechanism of NF-κB inhibition.

Cortisol Production

It is claimed that 5-methyl-7-methoxyisoflavone can reduce cortisol levels. While direct evidence is lacking, a study on other isoflavones, such as daidzein and genistein, has shown that they can inhibit cortisol production in human adrenocortical H295R cells by inhibiting the activity of steroidogenic enzymes.[7]

Table 3: Inhibition of Cortisol Production and Steroidogenic Enzymes by Isoflavones in H295R Cells

| Compound | Endpoint | IC50 / Ki (µM) |

| Daidzein | Cortisol Production | ~12.5 (26.6% inhibition)[7] |

| 3β-HSD II Activity | IC50 = 2[7] | |

| P450c21 Activity | Ki = 33.3[7] | |

| Genistein | Cortisol Production | ~12.5 (13.8% inhibition)[7] |

| 3β-HSD II Activity | IC50 = 1[7] |

Protein Synthesis

The anabolic claims for 5-methyl-7-methoxyisoflavone are predicated on its ability to increase protein synthesis. A study on 5-hydroxy-7-methoxyflavone derivatives, which are structurally similar, demonstrated an increase in protein synthesis in C2C12 myotubes, mediated by an increase in intracellular calcium.[8]

Proposed Anabolic Signaling Pathway

Caption: Proposed calcium-mediated protein synthesis pathway.

In Vivo Studies

Human Clinical Trials

The most comprehensive human study on 5-methyl-7-methoxyisoflavone was a randomized, double-blind, placebo-controlled trial conducted by Wilborn et al. (2006).[3] This study investigated the effects of 800 mg/day of 5-methyl-7-methoxyisoflavone for 8 weeks in resistance-trained males. The study found no significant effects on body composition, muscular strength, or anabolic/catabolic hormone status.[3]

Table 4: Results from Wilborn et al. (2006) Human Clinical Trial

| Parameter | Methoxyisoflavone Group (Change) | Placebo Group (Change) | p-value |

| Fat-Free Mass (kg) | +0.4 ± 1.3 | +0.4 ± 1.0 | >0.05[3] |

| Body Fat (%) | -0.3 ± 1.8 | -0.2 ± 1.6 | >0.05[3] |

| Bench Press 1RM (kg) | +8.2 ± 5.0 | +7.6 ± 4.5 | >0.05[3] |

| Leg Press 1RM (kg) | +37.7 ± 20.4 | +35.9 ± 18.2 | >0.05[3] |

| Free Testosterone (pg/mL) | +5.54 ± 6.85 | +4.39 ± 10.4 | 0.25[3] |

| Cortisol (µg/dL) | +1.11 ± 6.3 | +2.68 ± 2.46 | 0.57[3] |

A preliminary study by Incledon et al., presented only in abstract form, reported that 800 mg/day of 5-methyl-7-methoxyisoflavone for 8 weeks in resistance-trained men resulted in a 1.3 kg increase in fat-free mass compared to a 0.1 kg increase in the placebo group.[9] However, these findings have not been published in a peer-reviewed journal and should be interpreted with caution.[3][9]

Animal Studies

The primary basis for the anabolic claims of 5-methyl-7-methoxyisoflavone originates from a 1979 patent.[4] The patent claims that 5-methyl-7-ethoxy-isoflavone (a related compound) induced a 9-10% weight gain in chickens over a 5-week period.[4] The patent also states that these compounds lead to an increase in meat rather than fat in pigs.[4] However, the patent provides limited quantitative data and lacks the rigorous methodology of a peer-reviewed study. A comprehensive review of isoflavones in animal feed shows inconsistent effects on growth performance in livestock.[10][11]

Pharmacokinetics and Metabolism

The metabolism of 5-methyl-7-methoxyisoflavone in humans has been investigated. A study by Lecompte et al. (2014) identified five urinary metabolites using UPLC-Q-TOF mass spectrometry. The metabolism primarily involves O-demethylation of the methoxy group and hydroxylation of the B-ring.[2] Two main metabolic pathways were proposed.[2]

Metabolic Pathways of 5-Methyl-7-methoxyisoflavone

Caption: Human urinary metabolic pathways of 5-methyl-7-methoxyisoflavone.

Safety and Toxicology

A Material Safety Data Sheet (MSDS) for 5-methyl-7-methoxyisoflavone indicates that it may cause skin, eye, and respiratory tract irritation.[12] Some suppliers claim that the substance is "Generally Recognized as Safe" (GRAS) by the FDA, however, a search of the FDA's GRAS Notice Inventory did not yield a specific notification for 5-methyl-7-methoxyisoflavone.[13][14][15] No formal GLP toxicology studies, such as acute toxicity (LD50) or mutagenicity (Ames test), are publicly available.

Experimental Protocols

In Vivo Human Trial (Wilborn et al., 2006)

-

Study Design: Randomized, double-blind, placebo-controlled.

-

Participants: 45 resistance-trained males.

-

Intervention: 800 mg/day of 5-methyl-7-methoxyisoflavone or placebo for 8 weeks.

-

Assessments: Body composition (DEXA), 1-repetition max (1RM) for bench press and leg press, and fasting blood samples for hormone analysis (testosterone, cortisol).

-

Workflow:

Caption: Workflow of the Wilborn et al. (2006) human trial.

NF-κB Luciferase Reporter Assay (Generic Protocol)

-

Objective: To quantify the inhibitory effect of a compound on NF-κB activation.

-

Cell Line: A cell line (e.g., HEK293) stably or transiently transfected with a luciferase reporter construct containing NF-κB response elements.

-

Procedure:

-

Seed cells in a 96-well plate.

-

Pre-treat cells with various concentrations of 5-methyl-7-methoxyisoflavone.

-

Stimulate NF-κB activation with an agonist (e.g., TNF-α, IL-1β).

-

Lyse the cells and add a luciferase substrate.

-

Measure luminescence using a luminometer.

-

-

Data Analysis: Normalize luciferase activity to a control (e.g., a constitutively expressed Renilla luciferase) and calculate the IC50 value for inhibition.

In Vitro Protein Synthesis Assay (Generic Protocol)

-

Objective: To measure the rate of new protein synthesis in cultured cells.

-

Cell Line: Muscle cell line (e.g., C2C12 myotubes).

-

Method (SUnSET technique):

-

Culture C2C12 myoblasts and differentiate them into myotubes.

-

Treat myotubes with 5-methyl-7-methoxyisoflavone for a specified time.

-

Add puromycin, an aminonucleoside antibiotic that is incorporated into nascent polypeptide chains, for a short period.

-

Lyse the cells and perform a Western blot using an anti-puromycin antibody.

-

Quantify the puromycin signal, which is proportional to the rate of protein synthesis.

-

Conclusion

The biological activity of 5-methyl-7-methoxyisoflavone as a dietary supplement is not well-supported by rigorous scientific evidence. The claims of its anabolic and anti-catabolic effects are primarily based on historical patents with limited data and extrapolations from the broader class of isoflavones. The most robust human clinical trial to date found no significant benefit over placebo in resistance-trained males. While in vitro data from related compounds suggest potential mechanisms of action, including weak aromatase inhibition and modulation of inflammatory and steroidogenic pathways, these have not been confirmed for 5-methyl-7-methoxyisoflavone itself in peer-reviewed studies. Future research should focus on direct in vitro and in vivo investigations to validate the purported biological activities and establish a comprehensive safety profile before any health claims can be substantiated. For drug development professionals, the lack of compelling evidence suggests that 5-methyl-7-methoxyisoflavone is a low-priority candidate for ergogenic applications, although its potential effects on other cellular pathways may warrant exploratory research.

References

- 1. US4163746A - Metabolic 5-methyl-isoflavone-derivatives, process for the preparation thereof and compositions containing the same - Google Patents [patents.google.com]

- 2. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4163746A - Metabolic 5-methyl-isoflavone-derivatives, process for the preparation thereof and compositions containing the same - Google Patents [patents.google.com]

- 5. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Effects of flavonoid phytochemicals on cortisol production and on activities of steroidogenic enzymes in human adrenocortical H295R cells [pubmed.ncbi.nlm.nih.gov]

- 8. 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isoflavones in Animals: Metabolism and Effects in Livestock and Occurrence in Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoflavones in Animals: Metabolism and Effects in Livestock and Occurrence in Feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

- 13. GRAS Notices [hfpappexternal.fda.gov]

- 14. GRAS Notice Inventory | FDA [fda.gov]

- 15. Generally Recognized as Safe (GRAS) | FDA [fda.gov]

Methoxyisoflavone as a Phytoestrogen: A Technical Guide for Molecular Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoxyisoflavone, specifically 5-methyl-7-methoxy-isoflavone, is a synthetic isoflavone classified as a phytoestrogen due to its structural similarity to endogenous estrogens.[1][2] While commercially marketed as a non-steroidal anabolic agent for enhancing muscle mass and endurance, its molecular activity as a phytoestrogen warrants in-depth investigation for its potential therapeutic or disruptive endocrine effects.[1][3] This technical guide provides a comprehensive overview of the methodologies required to characterize the phytoestrogenic profile of methoxyisoflavone at the molecular level. It outlines detailed experimental protocols for determining its binding affinity to estrogen receptors (ERα and ERβ), assessing its influence on estrogen-responsive gene expression, and evaluating its impact on cell proliferation.

A notable gap in the current scientific literature is the absence of publicly available quantitative data on the binding affinity of 5-methyl-7-methoxy-isoflavone to estrogen receptors. This guide addresses this gap by providing the necessary protocols to generate this crucial data and presents a comparative analysis of well-characterized isoflavones to offer a predictive context for methoxyisoflavone's potential activity.

Introduction to Methoxyisoflavone

5-Methyl-7-methoxy-isoflavone is a flavonoid derivative belonging to the isoflavone class of compounds.[1] Isoflavones are naturally occurring in various plants and are often referred to as phytoestrogens because their phenolic ring structure mimics that of 17β-estradiol, allowing them to interact with estrogen receptors.[2][4] While many isoflavones are of natural origin, 5-methyl-7-methoxy-isoflavone is a synthetic derivative. It is purported to have anabolic properties, such as increasing protein synthesis and reducing cortisol levels, though clinical evidence supporting these claims in humans is limited.[3]

From a molecular perspective, its isoflavone backbone suggests a potential to interact with the endocrine system, specifically through the estrogen signaling pathway. Understanding this interaction is critical for evaluating its safety profile and exploring any potential therapeutic applications in hormone-dependent conditions.

Mechanism of Action: The Estrogen Signaling Pathway

Phytoestrogens exert their effects primarily through interaction with estrogen receptors, ERα and ERβ. These receptors are ligand-activated transcription factors that modulate the expression of a wide array of genes. The classical genomic signaling pathway is initiated by the binding of a ligand to the estrogen receptor in the cytoplasm or nucleus. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby initiating or repressing gene transcription.

Phytoestrogens can act as agonists, partial agonists, or antagonists of estrogen receptors. Their tissue-specific effects are often attributed to their differential binding affinity for ERα and ERβ, which have distinct tissue distribution and transcriptional activities. Many isoflavones exhibit a higher binding affinity for ERβ over ERα.

References

- 1. What is 5-methyl-7-methoxyisoflavone?_Chemicalbook [chemicalbook.com]

- 2. 5-Methyl-7-methoxyisoflavone - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. Estrogenic and antiproliferative properties of genistein and other flavonoids in human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro effects of Methoxyvone on cancer cell lines

An In-Depth Technical Guide to the In Vitro Effects of Methoxy-Substituted Flavonoids on Cancer Cell Lines

Introduction

Methoxyflavones, a subclass of flavonoid compounds characterized by the presence of one or more methoxy (-OCH₃) groups, have garnered significant attention in oncological research. These natural compounds, found in various plants, demonstrate a range of anticancer activities.[1] The methylation of hydroxyl groups in the flavonoid backbone can dramatically increase metabolic stability and membrane transport, thereby improving oral bioavailability compared to their unmethylated counterparts.[2] This guide provides a comprehensive overview of the in vitro effects of methoxy-substituted flavonoids and related compounds (hereafter referred to as methoxyflavones) on cancer cell lines. It details their cytotoxic effects, explores the underlying molecular mechanisms and signaling pathways, and provides standardized protocols for key experimental assays. While the specific term "Methoxyvone" is not standard in scientific literature, this whitepaper synthesizes data on closely related and well-researched methoxy-substituted flavonoids.

Quantitative Data: Cytotoxicity of Methoxyflavones

The cytotoxic potential of various methoxyflavones has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, is a key metric in these studies. The following tables summarize the reported IC₅₀ values.

Table 1: In Vitro Cytotoxicity of Polymethoxyflavones against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

|---|---|---|---|---|---|

| 5-Methoxyflavone | H1975 | Lung Adenocarcinoma | ~40 | 48 | [3] |

| 5-Methoxyflavone | A549 | Lung Adenocarcinoma | ~80 | 48 | [3] |

| Sideritoflavone | MCF-7 | Breast Cancer | 4.9 | 72 | [1] |

| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MCF-7 | Breast Cancer | 3.71 | 72 | [1] |

| Tangeretin | PC3 | Prostate Cancer | 17.2 | 48 | [1] |

| 5-demethyltangeritin | PC3 | Prostate Cancer | 11.8 | 48 | [1] |

| Calycopterin | LNCaP | Prostate Cancer | 116.5 | 48 | [1] |

| Calycopterin | DU145 | Prostate Cancer | 235.0 | 48 | [1] |

| Xanthomicrol | HCT116 | Colon Cancer | <15 | 24 | [1] |

| Sudachitin | HCT116 | Colon Cancer | 56.23 | 48 | [4] |

| Sudachitin | HT-29 | Colon Cancer | 37.07 | 48 | [4] |

| 5,7-dimethoxyflavone | HepG2 | Liver Cancer | 25 | Not Specified | [5] |

| Acacetin | Not Specified | Not Specified | 25 | 24 |[1] |

Table 2: In Vitro Cytotoxicity of 2'-Hydroxy-5'-methoxyacetophenone

| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µg/mL) | Exposure Time (h) | Reference |

|---|---|---|---|---|---|

| 2'-Hydroxy-5'-methoxyacetophenone | PA-1 | Ovarian Cancer | 271 | 24 | [6] |

| 2'-Hydroxy-5'-methoxyacetophenone | Caov-3 | Ovarian Cancer | 326 | 24 | [6] |

| 2'-Hydroxy-5'-methoxyacetophenone | SK-OV-3 | Ovarian Cancer | 405 | 24 |[6] |

Mechanisms of Action and Signaling Pathways

Methoxyflavones exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and modulating key signaling pathways that govern cell proliferation and survival.

Induction of Apoptosis

Apoptosis is a critical mechanism by which methoxyflavones eliminate cancer cells. This process is often initiated through the generation of reactive oxygen species (ROS) and the subsequent activation of mitochondrial-mediated pathways.[5][7][8]

-

Mitochondrial (Intrinsic) Pathway : Methoxyflavones can perturb the mitochondrial membrane potential (ΔΨm), leading to the release of cytochrome c from the mitochondria into the cytosol.[8] This event triggers a cascade of caspase activation, including the cleavage and activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell.[1][8] The process is also regulated by the Bcl-2 family of proteins, with methoxyflavones often down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like Bax and BID.[8]

-

Extrinsic Pathway : Some methoxyflavones can sensitize cancer cells to apoptosis induced by ligands like Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), particularly in TRAIL-resistant cells like the MOLT-4 and U937 leukemia lines.[9]

Caption: Methoxyflavone-induced intrinsic apoptosis pathway.

Cell Cycle Arrest

Methoxyflavones can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G1 or G2/M phases.[1][10] This prevents the cells from entering mitosis and replicating their DNA.

-

G1 Phase Arrest : A methoxychalcone derivative was shown to induce G1 arrest in prostate cancer cells by down-regulating key G1 regulators, including cyclin D1, cyclin E, and cyclin-dependent kinases (Cdk2, Cdk4).[11]

-

G2/M Phase Arrest : 5-Methoxyflavanone induces G2/M arrest in colon cancer cells, a response linked to the activation of DNA damage sensors like ATM and Chk2.[10] Similarly, 5,3'-didemethylnobiletin causes G2/M arrest in liver cancer cells.[1]

Caption: Methoxyflavone-induced cell cycle arrest at G1 and G2/M checkpoints.

Modulation of Pro-Survival Signaling Pathways

Methoxyflavones interfere with several critical signaling pathways that cancer cells exploit for uncontrolled growth and survival.

-

PI3K/Akt/mTOR Pathway : This is a central pathway regulating cell growth, proliferation, and survival. Methoxyflavones have been shown to inhibit this pathway, leading to reduced cell viability.[2][3][12] For instance, a methoxychalcone derivative inhibits the mTOR signaling pathway independent of Akt, contributing to its pro-apoptotic effects.[11]

-

NF-κB Pathway : The transcription factor NF-κB plays a key role in inflammation and cancer by promoting the expression of pro-survival genes. Methoxyflavones can suppress NF-κB activation, thereby attenuating inflammatory responses and promoting apoptosis.[1][6]

-

Wnt/β-catenin Pathway : Certain tetramethoxyflavones have been observed to reduce cancer cell migration and invasion by decreasing the expression of key components of the Wnt/β-catenin signaling pathway.[1]

Experimental Protocols

The following are standardized methodologies for key in vitro assays used to characterize the effects of methoxyflavones on cancer cells.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to measure cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle : The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol :

-

Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment : Prepare serial dilutions of the methoxyflavone compound in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only wells as a negative control.

-

Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization : Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

-

Cell Cycle Analysis (Flow Cytometry)

This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

-

Principle : PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Cells in G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount.

-

Protocol :

-

Cell Treatment : Culture cells in 6-well plates and treat with the methoxyflavone compound at various concentrations for a specified duration.

-

Cell Harvesting : Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with ice-cold PBS.

-

Fixation : Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A to degrade RNA).

-

Incubation : Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry : Analyze the samples on a flow cytometer. Excite the PI at 488 nm and measure the fluorescence emission at ~617 nm.

-

Data Analysis : Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G1, S, and G2/M phases.

-

Caption: General experimental workflow for in vitro analysis.

Conclusion

The in vitro evidence strongly supports the potential of methoxyflavones as a promising class of anticancer agents. Their enhanced bioavailability and multifaceted mechanisms of action—including the induction of apoptosis via mitochondrial pathways, cell cycle arrest at critical checkpoints, and the inhibition of key pro-survival signaling networks like PI3K/Akt and NF-κB—make them attractive candidates for further preclinical and clinical development.[2][3] This guide provides a foundational resource for researchers aiming to explore and harness the therapeutic capabilities of these compounds in the fight against cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review[v1] | Preprints.org [preprints.org]

- 5. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | Semantic Scholar [semanticscholar.org]

- 9. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-Methoxyflavanone induces cell cycle arrest at the G2/M phase, apoptosis and autophagy in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methoxychalcone induces cell-cycle arrest and apoptosis in human hormone-resistant prostate cancer cells through PI 3-kinase-independent inhibition of mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential Therapeutic Targets of Formononetin, a Type of Methoxylated Isoflavone, and Its Role in Cancer Therapy through the Modulation of Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Methoxyisoflavones as a Promising Therapeutic Avenue in Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Executive Summary

Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a significant and growing challenge to global health. Current therapeutic strategies often provide only symptomatic relief. Emerging evidence points to the neuroprotective potential of methoxyisoflavones, a class of flavonoids, in preclinical models of neurodegeneration. This technical guide provides an in-depth analysis of the potential therapeutic targets of methoxyisoflavones, with a focus on ipriflavone and 5-methoxyflavone. It synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development in this promising area. The data suggest that methoxyisoflavones exert their neuroprotective effects through a multi-target approach, including the modulation of critical signaling pathways, reduction of oxidative stress, and inhibition of apoptosis.

Introduction

Flavonoids, a diverse group of plant-derived polyphenolic compounds, have long been investigated for their potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties. Methoxyisoflavones, a subclass characterized by the presence of one or more methoxy groups, have demonstrated enhanced metabolic stability and blood-brain barrier permeability, making them attractive candidates for neurological drug development.

This guide focuses on the therapeutic potential of methoxyisoflavones, likely the class of compounds referred to by the term "methoxyvone," in the context of neurodegeneration. Specifically, it examines the mechanisms of action of key methoxyisoflavones, such as ipriflavone and 5-methoxyflavone, which have shown promise in models of Alzheimer's disease and other neurodegenerative conditions.

Core Therapeutic Targets and Mechanisms of Action

Methoxyisoflavones appear to exert their neuroprotective effects through a multi-faceted approach, targeting several key pathological processes in neurodegeneration.

PI3K/Akt and MAPK/ERK Signaling Pathways

A central mechanism of action for the neuroprotective effects of ipriflavone is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/ERK signaling pathways.[1] These pathways are crucial for promoting neuronal survival, growth, and plasticity. In response to neurotoxic insults, such as exposure to amyloid-beta (Aβ) or hydrogen peroxide (H₂O₂), ipriflavone has been shown to enhance the phosphorylation of Akt and ERK, thereby activating these pro-survival cascades.[1] This activation leads to the downstream inhibition of apoptotic pathways and the promotion of cellular resilience. A study in a rat model of scopolamine-induced memory impairment also demonstrated that ipriflavone administration led to the activation of the MAPK/ERK1/2 pathway in the hippocampus.[2][3]

References

- 1. The neuroprotective effects of ipriflavone against H ₂O ₂ and amyloid beta induced toxicity in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effect of ipriflavone against scopolamine-induced memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Rise of Methoxyvone Analogs: A Technical Guide to a New Frontier in Drug Discovery

For Immediate Release

In the dynamic landscape of pharmaceutical research, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. This whitepaper delves into the burgeoning field of Methoxyvone analogs, a promising class of synthetic flavonoids demonstrating significant potential in modulating key cellular signaling pathways implicated in a range of diseases, most notably cancer. This guide provides an in-depth analysis of the discovery, synthesis, and biological evaluation of these novel compounds, tailored for researchers, scientists, and drug development professionals.

Unveiling the Potential: From this compound to Novel Analogs

This compound, chemically known as 7-methoxyflavone, serves as a foundational structure for the development of a new generation of bioactive molecules. While this compound itself exhibits certain biological activities, recent research has focused on the synthesis of novel analogs with modified substitution patterns to enhance their therapeutic properties and explore their structure-activity relationships (SAR). These modifications are strategically designed to improve potency, selectivity, and pharmacokinetic profiles.

The anticancer potential of methoxyflavone analogs has been a primary focus of investigation. Studies have revealed that the cytotoxic effects of these compounds are highly dependent on the number and position of methoxy and hydroxyl groups on the flavone scaffold.[1][2] For instance, the presence of specific methoxy and hydroxyl configurations can significantly influence the compound's ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][3]

Charting the Biological Activity: A Quantitative Overview

The systematic evaluation of novel this compound analogs has yielded a wealth of quantitative data, enabling a deeper understanding of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of representative novel this compound analogs against various cancer cell lines, providing a clear comparison of their cytotoxic activities.

| Compound | Cell Line | IC50 (µM) | Reference |

| 7-hydroxy-4'-methoxyflavanone | HeLa (Cervical Cancer) | 40.13 | [4] |

| WiDr (Colon Cancer) | 37.85 | [4] | |

| 7-hydroxy-4'-methoxyflavone | HeLa (Cervical Cancer) | 25.79 | [4] |

| WiDr (Colon Cancer) | 83.75 | [4] | |

| 3'-Amino-4'-methoxyflavone | ANN-1 (Transformed Murine Fibroblasts) | 1.6 | [5] |

| 3T3 (Murine Fibroblasts) | 8 | [5] | |

| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MDA-MB-231 (Breast Cancer) | 21.27 | [1] |

| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | Cancer Cell Line (unspecified) | 25 | [1] |

| Chrysosplenetin (5,4'-dihydroxy-3,6,7,3'-TeMF) | MCF-7 (Breast Cancer) | 0.3 | [1] |

| 3-O-methylquercetin | MDA-MB-231 (Breast Cancer) | 27.2 | [5] |

| A549 (Lung Cancer) | 35.4 | [5] | |

| A2780cis (Ovarian Cancer) | 38.6 | [5] |

The Synthetic Blueprint: Crafting Novel this compound Analogs

The synthesis of novel this compound analogs is a critical aspect of their development. A common and effective strategy involves the Baker-Venkataraman rearrangement, followed by cyclization to form the flavone core. This versatile method allows for the introduction of various substituents on both the A and B rings of the flavone scaffold, enabling the creation of a diverse library of analogs for biological screening.

General Synthetic Workflow for this compound Analogs

Caption: General synthetic workflow for novel this compound analogs.

Detailed Experimental Protocol: Synthesis of 7-Hydroxy-4'-methoxyflavone

The synthesis of 7-hydroxy-4'-methoxyflavone serves as a representative example of the methodologies employed in generating these novel analogs.[4]

Step 1: Synthesis of 2',4'-dihydroxy-4-methoxychalcone (Chalcone Intermediate)

-

Dissolution: Dissolve 2,4-dihydroxyacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in ethanol.

-

Base Addition: Add a solution of potassium hydroxide in water to the stirred mixture.

-

Reaction: Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up: Neutralize the reaction mixture with dilute acid and collect the precipitated chalcone by filtration.

-

Purification: Recrystallize the crude chalcone from ethanol to yield the pure intermediate.

Step 2: Oxidative Cyclization to 7-Hydroxy-4'-methoxyflavone

-

Dissolution: Dissolve the purified 2',4'-dihydroxy-4-methoxychalcone in dimethyl sulfoxide (DMSO).

-

Catalyst Addition: Add a catalytic amount of iodine (I2).

-

Heating: Heat the reaction mixture.

-

Work-up: After cooling, pour the reaction mixture into water to precipitate the flavone.

-

Purification: Collect the solid by filtration and purify by recrystallization to obtain the final product.

Deciphering the Mechanism: Signaling Pathways Modulated by this compound Analogs

A crucial aspect of drug development is understanding the mechanism of action of a therapeutic candidate. This compound analogs have been shown to exert their biological effects by modulating a variety of cellular signaling pathways. Polymethoxylated flavones, the broader class to which these analogs belong, are known to influence key pathways such as NF-κB, PI3K/Akt, and MAPK, which are often dysregulated in inflammatory diseases and cancer.[6]

For instance, 5-hydroxy-7-methoxyflavone (HMF), a close structural relative of this compound, has been demonstrated to trigger mitochondrial-associated cell death in human colon carcinoma cells.[7] This process is mediated by the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress, intracellular calcium release, and the activation of the JNK and mitochondrial apoptosis pathways.[7]

Signaling Pathway of 5-Hydroxy-7-Methoxyflavone (HMF) Induced Apoptosis

Caption: HMF-induced apoptotic signaling pathway.

The Path Forward: Future Directions and Conclusion

The discovery and synthesis of novel this compound analogs represent a significant advancement in the field of medicinal chemistry. The data presented in this guide underscore the therapeutic potential of these compounds, particularly in the realm of oncology. The structure-activity relationship studies provide a rational basis for the design of future analogs with improved potency and selectivity.

Future research will likely focus on several key areas:

-

Expansion of Analog Libraries: The synthesis and screening of a wider array of this compound analogs with diverse substitution patterns will be crucial to identify lead compounds with optimal therapeutic indices.

-

In-depth Mechanistic Studies: A more comprehensive understanding of the specific molecular targets and signaling pathways modulated by these novel analogs is necessary to fully elucidate their mechanisms of action.

-

In Vivo Evaluation: Promising candidates identified through in vitro screening will require rigorous evaluation in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Development of Drug Delivery Systems: Innovative drug delivery strategies may be required to enhance the bioavailability and targeted delivery of these compounds.

References

- 1. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review | MDPI [mdpi.com]

- 2. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of signaling pathways by DJ-1: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and Anticancer Studies of Methoxyflavone Derivative from Strychnos pseudoquina A.St.-Hil. (Loganiaceae) from Brazilian Cerrado - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methoxyisoflavone and Estrogen Receptor Subtypes: A Technical Examination of Core Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Methoxyisoflavone, specifically 5-methyl-7-methoxyisoflavone, is a synthetic isoflavone marketed as a dietary supplement with purported anabolic and anti-estrogenic properties.[1][2] Despite these claims, a thorough review of peer-reviewed scientific literature reveals a significant lack of direct quantitative data regarding its binding affinity and functional activity at the primary estrogen receptor (ER) subtypes, ERα and ERβ. This guide addresses this data gap by providing a comprehensive overview of the interaction of structurally related and well-characterized isoflavones with ERα and ERβ. By examining these surrogate compounds, we can infer potential mechanisms of action and outline the established experimental protocols used to characterize such interactions. This document serves as a technical resource for researchers interested in the potential endocrine activity of methoxyisoflavone and similar compounds.

Quantitative Analysis of Isoflavone Interaction with Estrogen Receptor Subtypes

While direct binding data for 5-methyl-7-methoxyisoflavone is unavailable, the broader class of isoflavones, particularly those found in soy like genistein and daidzein, have been extensively studied.[3][4] These compounds are known to interact with both ERα and ERβ, often with a notable preference for ERβ.[3][4] This preferential binding is a key characteristic that suggests isoflavones may act as Selective Estrogen Receptor Modulators (SERMs), potentially eliciting tissue-specific estrogenic or anti-estrogenic effects.

The binding affinity of a compound to a receptor is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity. To compare the potency of different compounds, the Relative Binding Affinity (RBA) is often calculated relative to the endogenous ligand, 17β-estradiol.

Table 1: Comparative Binding Affinities of Select Isoflavones for Estrogen Receptor Subtypes

| Compound | Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%)* |

| 17β-Estradiol | ERα | ~1-5 | 100 |

| ERβ | ~1-5 | 100 | |

| Genistein | ERα | ~20-100 | 1-5 |

| ERβ | ~5-20 | 20-100 | |

| Daidzein | ERα | >1000 | <0.1 |

| ERβ | ~100-500 | 0.5-2 | |

| Equol | ERα | ~50 | ~10 |

| ERβ | ~10 | ~50 |

*RBA is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100. Values are approximate and can vary based on experimental conditions.

The functional activity of a compound at an estrogen receptor is determined by its ability to modulate the transcription of estrogen-responsive genes. This is often assessed using reporter gene assays, where the activation of the receptor by a ligand drives the expression of a reporter gene (e.g., luciferase). The potency of a compound is typically expressed as its half-maximal effective concentration (EC50), which is the concentration that elicits 50% of the maximal response.

Table 2: Functional Activity of Select Isoflavones at Estrogen Receptor Subtypes

| Compound | Receptor | Assay Type | EC50 (nM) | Fold Activation (relative to control) |

| 17β-Estradiol | ERα | ERE-Luciferase | ~0.01-0.1 | High |

| ERβ | ERE-Luciferase | ~0.01-0.1 | High | |

| Genistein | ERα | ERE-Luciferase | ~10-100 | Moderate |

| ERβ | ERE-Luciferase | ~1-10 | Moderate | |

| Daidzein | ERα | ERE-Luciferase | >1000 | Low |

| ERβ | ERE-Luciferase | ~100-500 | Low |

ERE-Luciferase refers to an estrogen response element-driven luciferase reporter gene assay. Values are approximate and can vary based on the specific cell line and experimental setup.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds with estrogen receptors.

Competitive Estrogen Receptor Binding Assay

This assay determines the in vitro binding affinity of a test compound to ERα and ERβ by measuring its ability to compete with a radiolabeled ligand, typically [³H]-17β-estradiol, for binding to the receptor.

Materials:

-

Human recombinant ERα and ERβ proteins

-

[³H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compound (e.g., methoxyisoflavone)

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Hydroxyapatite (HAP) slurry

-

Scintillation fluid and vials

-

Microcentrifuge tubes

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the unlabeled 17β-estradiol and the test compound in the assay buffer. Prepare a working solution of [³H]-17β-estradiol.

-

Incubation: In microcentrifuge tubes, combine the ER protein (ERα or ERβ), [³H]-17β-estradiol, and either the unlabeled 17β-estradiol (for the standard curve) or the test compound at various concentrations. Include tubes for total binding (only [³H]-17β-estradiol and ER protein) and non-specific binding (with a high concentration of unlabeled 17β-estradiol).

-

Equilibration: Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Add cold HAP slurry to each tube and incubate on ice with intermittent vortexing. The HAP binds to the receptor-ligand complexes.

-

Washing: Centrifuge the tubes and discard the supernatant containing the free radioligand. Wash the HAP pellet multiple times with cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor (unlabeled 17β-estradiol or test compound). Determine the IC50 value using non-linear regression analysis.

Estrogen-Responsive Reporter Gene Assay

This cell-based assay measures the functional activity of a compound by quantifying its ability to activate or inhibit ER-mediated gene transcription.

Materials:

-

A suitable mammalian cell line (e.g., MCF-7 breast cancer cells, which endogenously express ERα, or HEK293 cells transiently transfected with ERα or ERβ expression vectors).

-

A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

A transfection reagent (if using transient transfection).

-

Cell culture medium, free of phenol red and supplemented with charcoal-stripped serum to remove endogenous estrogens.

-

17β-estradiol (positive control).

-

Test compound (e.g., methoxyisoflavone).

-

Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase).

-

Luminometer or spectrophotometer.

Procedure:

-

Cell Culture and Transfection: Culture the cells in estrogen-free medium. If necessary, transfect the cells with the ER expression vector(s) and the ERE-reporter plasmid.

-

Treatment: Plate the cells in multi-well plates and, after they have attached, treat them with various concentrations of the test compound, 17β-estradiol, or vehicle control. To test for antagonistic activity, cells are co-treated with 17β-estradiol and the test compound.

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer.

-

Reporter Assay: Add the appropriate substrate to the cell lysate and measure the reporter gene activity (e.g., luminescence for luciferase) using a luminometer.

-

Data Analysis: Normalize the reporter activity to the total protein concentration in each sample. Plot the normalized reporter activity against the log concentration of the test compound. Determine the EC50 (for agonists) or IC50 (for antagonists) using non-linear regression analysis.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of methoxyisoflavone's potential interaction with estrogen receptors.

Caption: Experimental workflow for characterizing the estrogenic activity of a test compound.

Caption: Canonical estrogen receptor signaling pathway.

Caption: Conceptual diagram of Selective Estrogen Receptor Modulator (SERM) action.

Conclusion

The assertion that methoxyisoflavone possesses anabolic effects without androgenic or estrogenic side effects remains largely unsubstantiated by rigorous scientific investigation into its direct interactions with steroid hormone receptors.[5][6] While some evidence suggests an indirect anti-estrogenic effect through aromatase inhibition, its primary mechanism of action is not fully elucidated.[7] Based on the extensive data available for other isoflavones, it is plausible that methoxyisoflavone could interact with ERα and ERβ, potentially with a preference for ERβ. Such an interaction profile would classify it as a SERM, with the potential for tissue-specific agonist and antagonist activities. However, without direct experimental data, this remains speculative.

For researchers and drug development professionals, the methodologies and comparative data presented in this guide provide a framework for the systematic evaluation of methoxyisoflavone and other novel synthetic isoflavones. Future in vitro studies, including competitive binding assays and reporter gene assays, are imperative to accurately characterize the endocrine activity of methoxyisoflavone and to validate or refute the claims made in the supplement market. Such studies will be crucial for understanding its potential therapeutic applications and safety profile.

References

- 1. gigasnutrition.com [gigasnutrition.com]

- 2. Methoxyisoflavone as a dietary supplement | Research Starters | EBSCO Research [ebsco.com]

- 3. Interaction of phytoestrogens with estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoflavones made simple - genistein's agonist activity for the beta-type estrogen receptor mediates their health benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methoxyisoflavone – Health Information Library | PeaceHealth [peacehealth.org]

- 6. Effects of Methoxyisoflavone, Ecdysterone, and Sulfo-Polysaccharide Supplementation on Training Adaptations in Resistance-Trained Males - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

De Novo Synthesis of 5-Methyl-7-methoxyisoflavone: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-7-methoxyisoflavone, a synthetic isoflavone derivative, has garnered attention for its potential biological activities. Unlike naturally occurring isoflavones, its production relies on de novo chemical synthesis. This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-Methyl-7-methoxyisoflavone, offering detailed experimental protocols for key reactions. Quantitative data from the literature is summarized to facilitate comparison and reproducibility. Furthermore, this guide explores the putative biological mechanisms of action, including its potential role as an aromatase and NF-κB inhibitor, and presents relevant signaling pathways to provide context for future research and drug development endeavors.

Introduction: The Context of Isoflavone Synthesis

Isoflavones are a class of flavonoids characterized by a 3-phenylchromen-4-one backbone. In nature, these compounds are predominantly found in legumes and are synthesized via the phenylpropanoid pathway. This biological route provides the foundational knowledge for understanding isoflavone chemistry, although the target compound of this guide, 5-Methyl-7-methoxyisoflavone, is a synthetic derivative.

General Biosynthesis of Isoflavones in Plants

The biosynthesis of isoflavones in plants begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions leads to the formation of a chalcone intermediate, which is then isomerized to a flavanone. The key step in isoflavone synthesis is the 2,3-aryl migration of the B-ring of the flavanone, a reaction catalyzed by isoflavone synthase, a cytochrome P450 enzyme. Subsequent modifications, such as hydroxylation, methylation, and glycosylation, lead to the diverse array of naturally occurring isoflavones.

Chemical Synthesis of 5-Methyl-7-methoxyisoflavone

The de novo synthesis of 5-Methyl-7-methoxyisoflavone is a multi-step chemical process. The most common and well-documented route starts from orcinol (3,5-dihydroxytoluene). This pathway involves the formation of a deoxybenzoin intermediate, followed by cyclization to the isoflavone core and subsequent methylation.

Synthetic Pathway Overview

The overall synthetic strategy can be summarized in the following workflow:

Methoxyvone (CAS 82517-12-2): A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyvone, identified by the CAS number 82517-12-2, is chemically known as 5-Methyl-7-methoxyisoflavone. This synthetic isoflavone has garnered attention across various research fields for its potential biological activities. Initially marketed as a bodybuilding supplement, its efficacy in that arena has been a subject of scientific debate. However, emerging research has illuminated its potential applications as an antioxidant, a remyelinating agent, an inhibitor of the NF-κB signaling pathway, and an aromatase inhibitor. This technical guide provides a comprehensive overview of the current state of research on this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support further investigation by the scientific community.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 82517-12-2 | [1] |

| Molecular Formula | C₁₇H₁₄O₃ | [1] |

| Molecular Weight | 266.29 g/mol | [1] |

| IUPAC Name | 7-Methoxy-5-methyl-3-phenyl-4H-chromen-4-one | [1] |

| Synonyms | This compound, 5-Methyl-7-methoxyisoflavone | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 116-120 °C | [2] |

| Solubility | Insoluble in water | [2] |

Research Applications

Anabolic and Ergogenic Effects: A Controversial History

This compound was initially promoted as a non-steroidal anabolic agent for increasing muscle mass and endurance.[2] The claims were largely based on early animal studies and a U.S. patent that suggested isoflavones could lower cortisol levels and increase protein synthesis.[3]

In vitro studies on other isoflavones, such as genistein and daidzein, have shown some anabolic activity in C2C12 myotubes, suggesting a potential for isoflavones to influence muscle cell growth.[4][5] These studies indicate that isoflavones can increase myotube diameter and the expression of muscle-specific proteins like myosin heavy chain (MHC), potentially through estrogen receptor-mediated signaling and modulation of IGF-1 expression.[4]

Table 2.1: Effects of Isoflavones on C2C12 Myotubes

| Compound | Concentration | Effect on Myotube Diameter | Effect on Myosin Heavy Chain (MHC) Expression | Reference |

| Soy Extract | 0.05 µg/mL | Significant Increase | Significant Increase | [4] |

| Genistein | 0.001 µM | Significant Increase | Significant Increase | [4] |

| Daidzein | 0.0021 µM | No Significant Change | Weaker Increase | [5] |

| Glycitein | 0.0006 µM | No Significant Change | Weaker Increase | [5] |

Note: Data for 5-Methyl-7-methoxyisoflavone in a similar in vitro muscle cell model is not currently available in the reviewed literature.

Remyelinating Potential in Neurological Disorders

A significant area of interest for this compound is its potential role in promoting remyelination, the process of regenerating the myelin sheath around axons, which is crucial for proper nerve function and is damaged in diseases like multiple sclerosis.